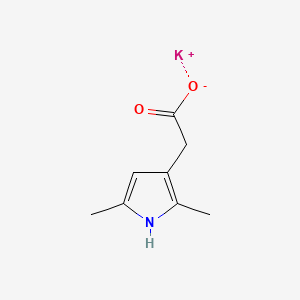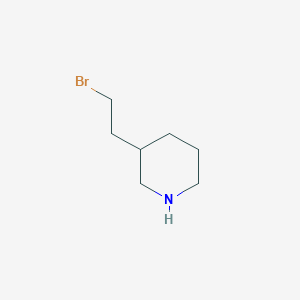
potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an acetate group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with acetic acid derivatives. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with glycine to form 2,5-dimethylpyrrole, which is then esterified with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis, followed by purification processes such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate.
Pyrrole-2,5-dione: An oxidation product of the pyrrole ring.
Pyrrolidine: A reduction product of the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
2866316-85-8 |
|---|---|
Fórmula molecular |
C8H10KNO2 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
MDMVUJJVWAQMAP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(N1)C)CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)

![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)


![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)



